molecular formula C19H17BrN2O2 B1630308 Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 948293-14-9

Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1630308
M. Wt: 385.3 g/mol
InChI Key: BPPNSALLNZWKDR-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, also known as EBPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. EBPC has been found to have a number of advantages and limitations for its use in research, and there are a number of future directions for its use in scientific research.

Scientific Research Applications

Optical Nonlinearity Applications

A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives similar to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, to explore their optical nonlinearity. These compounds demonstrated significant nonlinear optical properties, making them potential candidates for optical limiting applications. The findings highlight the role of such compounds in developing materials with desirable optical characteristics for technological advancements (Chandrakantha et al., 2013).

Synthetic Applications in Radical Cyclization

Allin et al. (2005) reported on the utility of 2-(2-Bromophenyl)ethyl groups, similar in structure to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, as building blocks in radical cyclization reactions to synthesize complex heterocyclic compounds. This synthetic approach offers a versatile method for constructing tri- and tetra-cyclic heterocycles, underscoring the compound's significance in synthetic organic chemistry (Allin et al., 2005).

Corrosion Inhibition

Research conducted by Dohare et al. (2017) on pyranpyrazole derivatives, which share a structural framework with Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel. This study revealed the potential of such compounds in significantly reducing corrosion, suggesting applications in industrial settings to protect metals against degradation (Dohare et al., 2017).

Molecular Structure Analysis

Inkaya et al. (2012) focused on the molecular structure analysis of a pyrazole derivative similar to Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, employing various spectroscopic and computational methods. Such studies are crucial for understanding the compound's molecular geometry, vibrational frequencies, and electronic properties, providing insights into its reactivity and potential applications in material science and molecular engineering (Inkaya et al., 2012).

properties

IUPAC Name

ethyl 2-benzyl-5-(4-bromophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNSALLNZWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650184
Record name Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

CAS RN

948293-14-9
Record name Ethyl 3-(4-bromophenyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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